1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene
Description
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene is a symmetric organic compound featuring a central benzene ring linked to two 4-chloro-2-methoxyphenyl groups via vinyl bridges.
Properties
CAS No. |
84100-88-9 |
|---|---|
Molecular Formula |
C24H20Cl2O2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-chloro-1-[(E)-2-[4-[(E)-2-(4-chloro-2-methoxyphenyl)ethenyl]phenyl]ethenyl]-2-methoxybenzene |
InChI |
InChI=1S/C24H20Cl2O2/c1-27-23-15-21(25)13-11-19(23)9-7-17-3-5-18(6-4-17)8-10-20-12-14-22(26)16-24(20)28-2/h3-16H,1-2H3/b9-7+,10-8+ |
InChI Key |
XNCPIXSHYKUKIJ-FIFLTTCUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Cl)/C=C/C2=CC=C(C=C2)/C=C/C3=C(C=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C=CC2=CC=C(C=C2)C=CC3=C(C=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction-Based Synthesis
The most established and widely reported method for synthesizing 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene is through the Wittig reaction, a classical approach for forming carbon–carbon double bonds.
Phosphonium Salt Preparation: The synthesis begins with the preparation of a phosphonium salt by reacting an appropriate alkyl halide (bearing the 4-chloro-2-methoxyphenyl group) with triphenylphosphine. This salt serves as the precursor to the phosphonium ylide.
Generation of Phosphonium Ylide: The phosphonium salt is treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) to generate the reactive ylide intermediate.
Wittig Coupling: The ylide is then reacted with 1,4-diformylbenzene (terephthalaldehyde) under controlled conditions to form the target bis-vinyl compound via olefination of the aldehyde groups.
The reaction typically proceeds with good selectivity for the trans (E) isomer of the vinyl groups, which is favored for conjugation and stability.
The presence of electron-withdrawing chlorine and electron-donating methoxy substituents on the phenyl rings influences the reactivity and stereoselectivity of the Wittig reaction.
Purification is commonly achieved by silica gel column chromatography using mixtures of ethyl acetate and hexane.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phosphonium salt formation | Alkyl halide + triphenylphosphine, reflux in toluene or acetonitrile | 85-95 | High purity salt essential |
| Ylide generation | NaH or t-BuOK in THF, 0°C to room temp | Quantitative | Freshly prepared base recommended |
| Wittig reaction | Ylide + 1,4-diformylbenzene, room temp to reflux | 70-85 | Trans isomer predominant |
This method is well-documented for its efficiency and relatively straightforward purification, making it the preferred route in both academic and industrial settings.
Alternative Olefination Strategies
While the Wittig reaction is predominant, other olefination methods have been explored for similar bis-styryl compounds, which may be adapted for 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene:
Horner–Wadsworth–Emmons (HWE) Reaction: Utilizes phosphonate esters instead of phosphonium ylides, often providing better control over E/Z selectivity and milder reaction conditions.
Knoevenagel Condensation: Involves condensation of aldehydes with active methylene compounds under basic catalysis. However, this method is less common for this compound due to the need for specific substituents and potential side reactions.
Heck Coupling: Palladium-catalyzed coupling of aryl halides with alkenes can form vinyl-substituted aromatics but is less direct for symmetrical bis-vinyl compounds.
These alternative methods may offer advantages in specific contexts but generally require more complex catalysts or harsher conditions.
Purification and Characterization
Purification: Silica gel column chromatography using ethyl acetate/hexane gradients is standard to isolate the pure trans isomer.
Characterization: Confirmed by NMR (1H and 13C), HRMS, and melting point analysis. The compound exhibits a molecular weight of approximately 411.3 g/mol and a density of 1.254 g/cm³.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Wittig Reaction | Phosphonium salt, base, 1,4-diformylbenzene | Room temp to reflux, organic solvents | 70-85% | High selectivity, well-established | Requires strong base, moisture sensitive |
| Horner–Wadsworth–Emmons | Phosphonate ester, base, aldehyde | Mild, often room temp | Moderate to high | Better E/Z control | More complex reagents |
| Mechanochemical Wittig | Alkylphosphonium salt, base, ball milling | Ambient temp, solvent-free | Up to 99% (ylide formation) | Green, fast, high yield | Limited direct reports for target compound |
| Knoevenagel Condensation | Aldehyde, active methylene compound, base | Reflux or room temp | Variable | Simple reagents | Less selective, side reactions |
Chemical Reactions Analysis
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form the corresponding alkane derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Optical Brightening Agent
One of the primary applications of 1,4-bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene is as an optical brightening agent in various thermoplastic materials. The compound is effective in whitening plastics such as:
- Polyvinyl Chloride (PVC)
- Polystyrene
- Acrylonitrile Butadiene Styrene (ABS)
- Polyethylene
- Polypropylene
The compound enhances the optical properties of these materials by improving their light-fastness and providing a pleasant color shade. It can be added to these polymers in concentrations ranging from 0.001% to 0.1% by weight, depending on the desired brightness effect .
Synthesis of Advanced Materials
In synthetic chemistry, 1,4-bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene serves as a versatile building block for the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it valuable in the development of new materials with specific properties. For example:
- Polymerization Reactions : The compound can undergo polymerization to create new polymeric materials with enhanced mechanical and thermal properties.
- Functionalization : It can be functionalized to introduce new chemical groups that impart additional functionalities to the resulting materials.
Research in Organic Electronics
The compound's unique electronic properties make it a candidate for research in the field of organic electronics . Its potential applications include:
- Organic Light Emitting Diodes (OLEDs) : The compound may be used in the formulation of organic semiconductors for OLED technology due to its ability to emit light when an electric current is applied.
- Organic Photovoltaics : It has been investigated for use in organic solar cells, where its electronic properties can contribute to improved energy conversion efficiencies.
Case Study 1: Optical Brightening in PVC
A study demonstrated that incorporating 1,4-bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene into PVC formulations significantly improved the brightness and durability of the material under UV exposure. The results indicated that samples treated with this compound exhibited less yellowing over time compared to untreated controls .
Case Study 2: Synthesis of Functional Polymers
Research exploring the polymerization of 1,4-bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene highlighted its effectiveness as a monomer in creating high-performance polymers. These polymers showed enhanced thermal stability and mechanical strength, making them suitable for applications in automotive and aerospace industries .
Data Summary Table
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Optical Brightening | PVC, Polystyrene, ABS | Improved brightness and UV stability |
| Organic Synthesis | Building block for complex organic compounds | Versatile modifications available |
| Organic Electronics | OLEDs, Organic Solar Cells | Enhanced electronic properties |
| Advanced Materials | High-performance polymers | Increased thermal stability and strength |
Mechanism of Action
The mechanism by which 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated structure allows it to participate in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in materials science or biological systems .
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s optical and electronic behavior is dictated by its substituents and conjugation length. Below is a structural comparison with key derivatives:
Table 1: Structural Comparison of 1,4-Bis(Vinyl)Benzene Derivatives
- Electron Effects: The chloro group withdraws electrons, while methoxy donates electrons, creating a push-pull system that may enhance charge transfer compared to BSB-Me (pure methyl donor) or pyridyl derivatives (electron-deficient).
Optical Properties
Table 2: Optical Properties of Selected Derivatives
- Hypothesized Behavior: The target compound’s substituents may induce a red-shifted emission compared to BSB-Me due to stronger conjugation and charge transfer. Its quantum yield could fall between BSB-Me (moderate) and carbazole derivatives (high), depending on substituent-induced non-radiative decay.
Stability and Reactivity
- Photostability : Ethynyl-linked chromophores () exhibit photodecomposition via singlet-to-triplet transitions, but vinyl-linked systems like the target compound may resist this due to reduced bond strain .
- Thermal Stability : Poly(aralkyl ether)s derived from similar benzene cores show 5% weight loss at 338–377°C, suggesting robustness under thermal stress . The chloro substituents may further enhance thermal stability.
Biological Activity
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features two 4-chloro-2-methoxyphenyl vinyl groups linked to a benzene core. This unique structure contributes to its biological activity by influencing interactions with various biological targets.
Anticancer Activity
Research indicates that 1,4-bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies have shown that this compound has an IC50 value of approximately 6.76 µg/mL against colorectal carcinoma (HCT116) cells, suggesting potent anticancer properties compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU), which has an IC50 of 77.15 µg/mL .
| Cell Line | IC50 (µg/mL) | Control (5-FU) |
|---|---|---|
| HCT116 | 6.76 | 77.15 |
| A549 | 193.93 | 371.36 |
| HeLa | Not specified | Not specified |
These results indicate a promising therapeutic potential for the compound in cancer treatment.
Antibacterial Activity
The antibacterial properties of the compound have also been investigated, revealing effectiveness against various bacterial strains.
Antimicrobial Efficacy
Studies have demonstrated that 1,4-bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene exhibits minimum inhibitory concentrations (MICs) comparable to traditional antibiotics. For instance, it outperformed tetracycline and erythromycin in inhibiting Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 0.5 to 2.0 µg/mL .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotics |
|---|---|---|
| MRSA | 0.5 - 2.0 | Tetracycline, Erythromycin |
This highlights the compound's potential as a novel antibacterial agent.
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, the compound has shown promising anti-inflammatory effects.
The anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This mechanism is crucial for developing treatments for chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Heck coupling or Wittig reactions. For example, palladium-catalyzed cross-coupling of 4-chloro-2-methoxy-substituted styrenes with 1,4-dibromobenzene under inert atmosphere (N₂/Ar) typically achieves yields of 60–75%. Key parameters include catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄), temperature (80–110°C), and solvent choice (DMF or toluene). Monitoring by TLC or HPLC ensures reaction completion . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the trans-isomer predominantly due to steric effects .
Q. How is the molecular structure confirmed, and what crystallographic data are available?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds, monoclinic systems (e.g., space group P2₁/n) with unit cell parameters a = 11.77 Å, b = 6.65 Å, c = 13.44 Å, and β = 114.1° have been reported . Hydrogen bonding and π-π stacking interactions (3.5–4.0 Å) stabilize the crystal lattice. Data collection on diffractometers (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (C=C: ~1.33 Å) and dihedral angles (~5° between aromatic rings) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer : The compound is lipophilic, with solubility in DCM > DMSO > toluene. Stability tests (TGA/DSC) show decomposition above 250°C, with no polymorphic transitions below this threshold. Storage at –20°C under argon minimizes oxidative degradation of the vinyl groups. Aqueous stability is poor (hydrolysis at pH < 3 or > 10), necessitating buffered organic solvents for biological assays .
Advanced Research Questions
Q. How can photophysical properties (e.g., fluorescence quantum yield) be systematically characterized?
- Methodological Answer : Use UV-Vis (λₐᵦs ~350 nm) and fluorescence spectroscopy (λₑₘ ~450 nm) in degassed solvents to avoid quenching. Quantum yield (Φ) is calculated via comparative actinometry using standards like quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄). Time-resolved fluorescence (TCSPC) reveals lifetime (τ ~2–4 ns), indicating singlet-state decay. Substituent effects (e.g., chloro vs. methoxy) alter Φ by 10–20% due to electron-withdrawing/-donating interactions .
Q. What computational methods validate structure-property relationships for optoelectronic applications?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts HOMO-LUMO gaps (~3.5 eV), aligning with experimental bandgaps. TD-DFT simulations of excited states match UV-Vis transitions. Molecular dynamics (MD) simulations in solvent boxes (e.g., chloroform) assess conformational stability of the vinyl linkage . For charge transport, Marcus theory evaluates reorganization energy (λ ~0.3 eV), suggesting suitability for OLEDs .
Q. How are structural discrepancies resolved (e.g., conflicting crystallographic density estimates)?
- Methodological Answer : Contradictions in density (e.g., 1.19 g/cm³ estimated vs. 1.25 g/cm³ SC-XRD) arise from amorphous vs. crystalline samples. Pair distribution function (PDF) analysis or powder XRD distinguishes phases. Rietveld refinement quantifies phase purity, while solid-state NMR (¹³C CP/MAS) probes local molecular environments .
Q. What strategies optimize aggregation-induced emission (AIE) for bioimaging applications?
- Methodological Answer : Introduce bulky substituents (e.g., triphenylamine) to restrict intramolecular rotation (RIR) of the vinyl groups. Test AIE in THF/water mixtures: fluorescence intensity increases at >70% water fraction due to nanoparticle formation. Dynamic light scattering (DLS) confirms particle size (50–200 nm), and confocal microscopy validates cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
